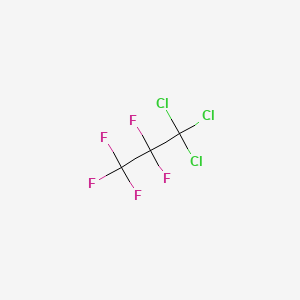
1,1,1-Trichloropentafluoropropane
Cat. No. B1594311
Key on ui cas rn:
4259-43-2
M. Wt: 237.38 g/mol
InChI Key: HJRXHKBZNQULJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04411843
Procedure details


In the test apparatus as described in Example I, and following the procedure of Example I, 75 g (0.315 mole) of CF3CF2CCl3, 100 g 65% oleum (0.80 mole as SO3) and 5 g bromine were heated from 25° C. to 60° C. over a 5 hour period. Fractional distillation of the cold trap product, 50 g, gave 42 g (0.23 mole) of CF3CF2COCl, bp 9° C., for a 73% conversion.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]([C:8]([Cl:11])(Cl)Cl)([F:7])[F:6])([F:4])([F:3])[F:2].[OH:12]S(O)(=O)=O.O=S(=O)=O.BrBr>>[C:1]([C:5]([C:8]([Cl:11])=[O:12])([F:7])[F:6])([F:4])([F:3])[F:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated from 25° C. to 60° C. over a 5 hour period
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation of the cold trap product, 50 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.23 mol | |
| AMOUNT: MASS | 42 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
